2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate
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Overview
Description
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency and selectivity .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and cost-effective methods. One common approach involves the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs, ensuring high yields and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)benzoxazole
- 2-(2,6-Dichlorophenyl)benzoxazole
- 2-(4-Methoxyphenyl)benzoxazole
Uniqueness
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of a benzoxazole core with a chlorophenyl and pyridylmethoxy moiety enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
125602-49-5 |
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Molecular Formula |
C30H30ClN3O6S |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H26ClN3O2S.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)31-21-12-15-30(16-13-21)17-18-33-26-29-22-5-1-2-7-24(22)32-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DABWSAZUPNMOTQ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCSC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCSC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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